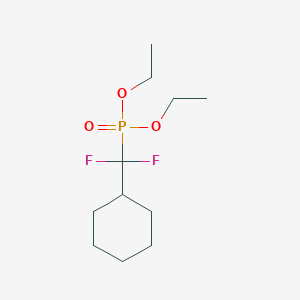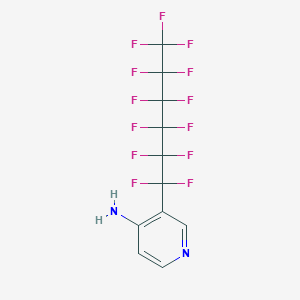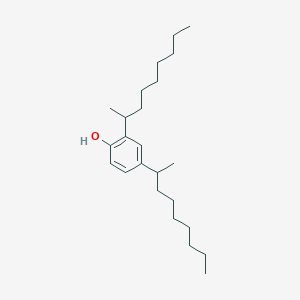
2-Bromo-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,5-dimethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C8H11BrO. It is a brominated derivative of 5,5-dimethylcyclohex-2-en-1-one, characterized by the presence of a bromine atom at the second position of the cyclohexene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,5-dimethylcyclohex-2-en-1-one typically involves the bromination of 5,5-dimethylcyclohex-2-en-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions generally include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems helps in maintaining consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5,5-dimethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to 5,5-dimethylcyclohex-2-en-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 2-bromo-5,5-dimethylcyclohexane-1,3-dione.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of 5,5-dimethylcyclohex-2-en-1-ol or 5,5-dimethylcyclohex-2-en-1-amine.
Reduction: Formation of 5,5-dimethylcyclohex-2-en-1-one.
Oxidation: Formation of 2-bromo-5,5-dimethylcyclohexane-1,3-dione.
Scientific Research Applications
Chemistry: 2-Bromo-5,5-dimethylcyclohex-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals. Its brominated structure is of interest in the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5,5-dimethylcyclohex-2-en-1-one involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the bromine atom is removed, leading to the formation of the corresponding non-brominated compound.
Comparison with Similar Compounds
5,5-Dimethylcyclohex-2-en-1-one: The non-brominated analog of 2-Bromo-5,5-dimethylcyclohex-2-en-1-one.
2-Chloro-5,5-dimethylcyclohex-2-en-1-one: A chlorinated analog with similar reactivity.
2-Iodo-5,5-dimethylcyclohex-2-en-1-one: An iodinated analog with different reactivity due to the larger size and lower electronegativity of iodine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its chlorinated and iodinated analogs.
Properties
CAS No. |
142672-83-1 |
|---|---|
Molecular Formula |
C8H11BrO |
Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-bromo-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11BrO/c1-8(2)4-3-6(9)7(10)5-8/h3H,4-5H2,1-2H3 |
InChI Key |
CFEXTKQLCPEMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C(=O)C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)







![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)

